molecular formula C10H13N3O3 B6632139 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid

2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid

Cat. No. B6632139
M. Wt: 223.23 g/mol
InChI Key: UTZMVBKXWAIVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of compounds known as amino acid derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid acts as a selective agonist for the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid leads to a wide range of physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid has been found to exhibit a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of intracellular signaling pathways. 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid has also been found to have anxiolytic and analgesic effects, making it a potential therapeutic agent for the treatment of anxiety and pain disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to study the physiological functions of this receptor in a highly controlled manner. 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid also has a long half-life, which allows for sustained activation of the CB1 receptor. However, one limitation of using 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid is its potential to produce off-target effects, particularly at high concentrations.

Future Directions

There are several future directions for research on 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid. One area of interest is the potential therapeutic applications of 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid in the treatment of anxiety and pain disorders. Another area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism, and the potential use of 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid as a therapeutic agent for the treatment of obesity and related metabolic disorders. Additionally, further research is needed to better understand the potential off-target effects of 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid and to develop more selective CB1 receptor agonists.
Conclusion:
In conclusion, 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid acts as a selective agonist for the CB1 receptor and has been found to exhibit a wide range of biochemical and physiological effects. 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid has several advantages for use in lab experiments, including its high selectivity for the CB1 receptor and long half-life. However, further research is needed to better understand the potential off-target effects of 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid and to develop more selective CB1 receptor agonists.

Synthesis Methods

The synthesis of 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid involves the reaction of 3-aminopyridine-2-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid. This method has been described in detail in several research papers and has been found to be highly efficient and reproducible.

Scientific Research Applications

2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid has been found to act as a selective agonist for the cannabinoid receptor type 1 (CB1) and has been used to study the physiological functions of this receptor. 2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid has also been used in studies investigating the role of the endocannabinoid system in pain, anxiety, and depression.

properties

IUPAC Name

2-[(3-aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,9(15)16)13-8(14)7-6(11)4-3-5-12-7/h3-5H,11H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZMVBKXWAIVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid

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